An In-depth Technical Guide to Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate: Properties and Potential
An In-depth Technical Guide to Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This fused ring system is a key structural component in a variety of pharmacologically active agents, demonstrating its role as a "privileged scaffold" in drug discovery.[1] Derivatives of this core have shown promise as potent inhibitors of several protein kinases, which are crucial targets in oncology and inflammatory diseases.[2][3][4][5] Notably, compounds bearing the imidazo[1,2-b]pyridazine moiety have been investigated as inhibitors of Tyrosine Kinase 2 (Tyk2), Anaplastic Lymphoma Kinase (ALK), and Monopolar Spindle 1 (Mps1) kinase, highlighting the therapeutic potential of this structural class.[2][4][6] This guide provides a detailed examination of the basic properties of a specific derivative, Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate, a compound of interest for further research and development.
Chemical Identity and Physicochemical Properties
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate is a distinct molecule within this promising class of compounds. While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, its fundamental properties can be summarized, and others can be inferred from closely related analogs.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 1005785-65-8 | Pharmaffiliates[7] |
| Molecular Formula | C₉H₉ClN₄O₂ | Pharmaffiliates[7] |
| Molecular Weight | 240.64 g/mol | Pharmaffiliates[7] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Solubility | Poorly soluble in water, soluble in polar organic solvents (predicted) | Inferred from analogous carbamates[8] |
| Stability | The carbamate bond may be susceptible to hydrolysis under acidic or basic conditions.[8] | General chemical knowledge |
| Melting Point | Not reported | Data unavailable in searched literature |
Proposed Synthesis and Characterization
While a specific, published synthetic protocol for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate has not been identified, a plausible and efficient synthetic route can be proposed based on established methodologies for the imidazo[1,2-b]pyridazine scaffold and general organic chemistry principles. The proposed synthesis involves a two-step process starting from the commercially available 6-chloropyridazin-3-amine.
Proposed Synthetic Pathway
The proposed synthesis is outlined below. The key is the formation of the 2-amino-6-chloroimidazo[1,2-b]pyridazine intermediate, followed by the formation of the carbamate.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 2-amino-6-chloroimidazo[1,2-b]pyridazine (Intermediate)
The synthesis of the imidazo[1,2-b]pyridazine core often involves the condensation of a 3-aminopyridazine with an α-halocarbonyl compound.[9] For the introduction of a 2-amino group, a protected aminoacetaldehyde or a related synthon would be required.
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To a solution of 6-chloropyridazin-3-amine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of a 2-aminoacetaldehyde equivalent (e.g., a protected form that can be deprotected in situ or in a subsequent step).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or evaporation of the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-amino-6-chloroimidazo[1,2-b]pyridazine.
Step 2: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate (Final Product)
The formation of a carbamate from an amine and ethyl chloroformate is a standard and generally high-yielding reaction.[10][11]
-
Dissolve the 2-amino-6-chloroimidazo[1,2-b]pyridazine intermediate in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as a proton scavenger.
-
Cool the mixture in an ice bath and slowly add ethyl chloroformate dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the final compound.
Analytical Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-b]pyridazine core, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the heterocyclic core and the ethyl carbamate moiety.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (240.64 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.
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HPLC: High-Performance Liquid Chromatography would be used to determine the purity of the final compound.
Biological Activity and Therapeutic Potential
While no specific biological activity data has been published for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate, the extensive research on the imidazo[1,2-b]pyridazine scaffold strongly suggests its potential as a kinase inhibitor.
Potential as a Kinase Inhibitor
The imidazo[1,2-b]pyridazine core is a key pharmacophore in the development of inhibitors for several kinases implicated in disease:
-
Tyk2 Inhibitors: A number of imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyk2, a member of the Janus kinase (JAK) family.[4][6] These inhibitors often target the pseudokinase (JH2) domain, leading to allosteric inhibition of Tyk2 signaling, which is a promising strategy for the treatment of autoimmune and inflammatory diseases.[3][6]
-
ALK Inhibitors: Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as novel Anaplastic Lymphoma Kinase (ALK) inhibitors, demonstrating efficacy against various resistance mutations in non-small cell lung cancer.[4]
-
Other Kinase Targets: This scaffold has also been explored for the inhibition of Mps1 kinase, IKKβ, and PIM kinases, indicating its broad applicability in targeting different kinase families involved in cancer and inflammation.[2][5]
The structure-activity relationship (SAR) studies of these inhibitors often highlight the importance of substituents at various positions of the imidazo[1,2-b]pyridazine ring for potency and selectivity. The ethyl carbamate group at the 2-position of the target compound could potentially engage in hydrogen bonding interactions within the ATP-binding pocket of a target kinase, contributing to its binding affinity.
Caption: Potential inhibition of the TYK2 signaling pathway.
Conclusion and Future Directions
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate is a compound of significant interest due to its core heterocyclic scaffold, which is prevalent in a multitude of potent kinase inhibitors. While specific experimental data for this molecule is currently limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and a strong rationale for its potential biological activity based on the extensive literature on related compounds.
For researchers and drug development professionals, this compound represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Future work should focus on the experimental validation of the proposed synthesis, thorough characterization of its physicochemical properties, and comprehensive biological evaluation against a panel of relevant kinases to unlock its full therapeutic potential.
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